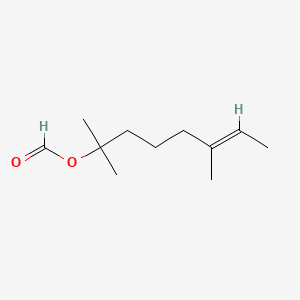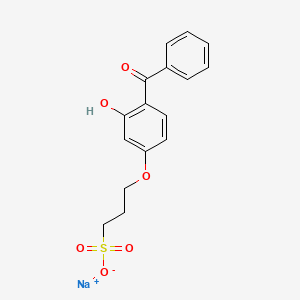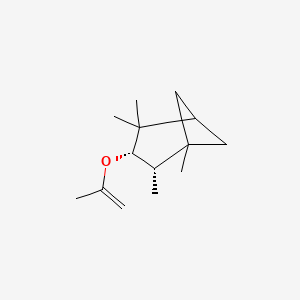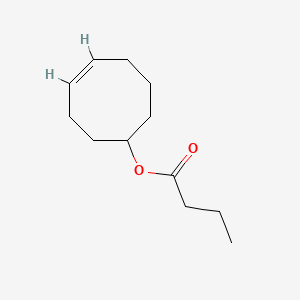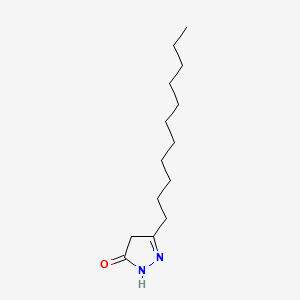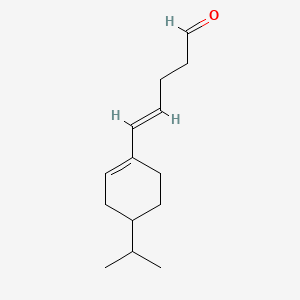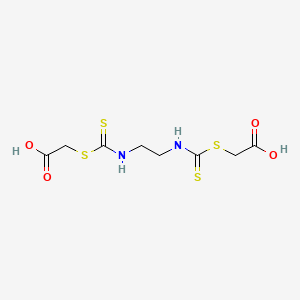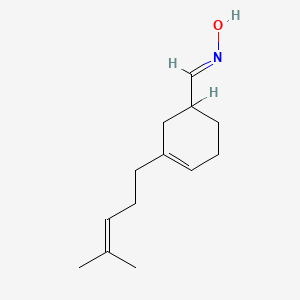
3-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Préparation des Méthodes
Voies de Synthèse et Conditions de Réaction
La synthèse de la 3-(4-méthyl-3-pentényl)cyclohex-3-ène-1-carbaldéhyde oxime implique la réaction de la 3-(4-méthyl-3-pentényl)cyclohex-3-ène-1-carbaldéhyde avec l'hydroxylamine. La réaction se produit généralement dans des conditions douces, l'aldéhyde et l'hydroxylamine étant mélangés dans une solution aqueuse ou alcoolique, souvent en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la formation de l'oxime.
Méthodes de Production Industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une qualité et une efficacité constantes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime involves the reaction of 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde with hydroxylamine. The reaction typically occurs under mild conditions, with the aldehyde and hydroxylamine being mixed in an aqueous or alcoholic solution, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types de Réactions
La 3-(4-méthyl-3-pentényl)cyclohex-3-ène-1-carbaldéhyde oxime peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe oxime peut être oxydé pour former des oxydes de nitriles.
Réduction : L'oxime peut être réduite en amine correspondante.
Substitution : Le groupe oxime peut participer à des réactions de substitution nucléophile.
Réactifs et Conditions Courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les nucléophiles comme les amines ou les alcools peuvent réagir avec l'oxime en conditions acides ou basiques.
Principaux Produits
Oxydation : Oxydes de nitriles.
Réduction : Amines.
Substitution : Divers dérivés d'oxime substitués.
Applications de la Recherche Scientifique
La 3-(4-méthyl-3-pentényl)cyclohex-3-ène-1-carbaldéhyde oxime a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles.
Industrie : Utilisée dans la production d'arômes et d'agents aromatisants en raison de sa structure chimique unique.
Mécanisme d'Action
Le mécanisme d'action de la 3-(4-méthyl-3-pentényl)cyclohex-3-ène-1-carbaldéhyde oxime implique son interaction avec des cibles moléculaires spécifiques. Le groupe oxime peut former des liaisons hydrogène et d'autres interactions avec les enzymes et les récepteurs, modulant potentiellement leur activité. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés Similaires
3-(4-méthyl-3-pentényl)cyclohex-3-ène-1-carbaldéhyde : Le composé aldéhyde parent.
Cyclohex-3-ène-1-carbaldéhyde oxime : Un dérivé d'oxime plus simple sans le groupe méthyl-pentényl.
Unicité
La 3-(4-méthyl-3-pentényl)cyclohex-3-ène-1-carbaldéhyde oxime est unique en raison de la présence à la fois du cycle cyclohexène et de la chaîne latérale méthyl-pentényl, qui confèrent des propriétés chimiques et une réactivité spécifiques. Cela en fait un intermédiaire précieux en synthèse organique et un candidat potentiel pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
84473-77-8 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
(NE)-N-[[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14-15/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3/b14-10+ |
Clé InChI |
QFZUHQAWVLNDNB-GXDHUFHOSA-N |
SMILES isomérique |
CC(=CCCC1=CCCC(C1)/C=N/O)C |
SMILES canonique |
CC(=CCCC1=CCCC(C1)C=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


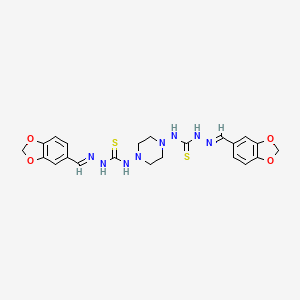

![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)
